Lutein palmitate stearate
Description
Overview of Xanthophyll Carotenoids and Esterification
Xanthophylls are a class of oxygen-containing carotenoid pigments found widely in nature, particularly in plants. They are responsible for many of the yellow, orange, and red colors seen in fruits, vegetables, and flowers. Unlike their hydrocarbon counterparts, such as beta-carotene, xanthophylls possess hydroxyl groups, which can undergo a chemical process called esterification.
Esterification is a reaction in which a fatty acid combines with an alcohol (in this case, the hydroxyl group of the xanthophyll) to form an ester and water. In the context of carotenoid science, this process leads to the formation of xanthophyll esters. This conversion from a free xanthophyll to a xanthophyll ester significantly increases the molecule's stability. The esterified form is less susceptible to degradation from light and heat, which is a crucial attribute for the preservation of these compounds in nature and for their commercial applications.
Contextualization of Lutein (B1675518) Palmitate Stearate (B1226849) within Lutein Ester Research
Lutein is a prominent xanthophyll found in high concentrations in the petals of marigold flowers (Tagetes sp.), as well as in leafy green vegetables. In these natural sources, lutein is predominantly found in its esterified form. Lutein has two hydroxyl groups, allowing for the attachment of one or two fatty acids, resulting in monoesters or diesters.
Lutein palmitate stearate is a specific "mixed diester" of lutein. This means that one of the hydroxyl groups on the lutein molecule is esterified with palmitic acid, and the other is esterified with stearic acid. It is one of several lutein esters found in marigold flowers, alongside other mixed esters like lutein myristate-palmitate and homogenous diesters like lutein dipalmitate. acs.orgmdpi.com The presence of these mixed diesters highlights the complexity of lutein chemistry in natural sources.
Detailed Research Findings
Significant research has been conducted to identify and characterize the various lutein esters present in natural extracts. A notable study by Ismail et al. (1998) on the xanthophyll esters in Tagetes patula flowers identified this compound as one of the key components. qu.edu.qa Their analysis revealed that this compound constituted approximately 10% of the total carotenoids in the flower extract, showcasing it as a significant, naturally occurring lutein derivative. qu.edu.qa
Further advancing the understanding of these complex molecules, a 2007 study by Pan and his colleagues reported the first successful chromatographic separation of mixed fatty acid lutein diesters, including lutein palmitate-stearate. acs.org This was a critical development as it allowed for the individual analysis of these closely related compounds. A key finding of this research was the identification of regioisomers of the mixed diesters. acs.org Due to the asymmetrical nature of the lutein molecule, the palmitic and stearic acids can be attached at two different positions, leading to distinct regioisomers of this compound. acs.org This discovery underscored the need for sophisticated analytical techniques to accurately characterize lutein ester profiles in natural and commercial products.
A study on the stability of various carotenoid esters encapsulated by spray drying found that lutein-palmitate-stearate, when encapsulated with β-cyclodextrin, showed a retention of 71.40%. mdpi.com This indicates a good stability profile for this specific mixed ester under certain processing conditions.
The table below summarizes the chemical properties of this compound.
| Property | Value |
| Chemical Formula | C74H124O6 |
| Molecular Weight | 1109.77 g/mol |
| CAS Number | 79313-82-9 |
| IUPAC Name | (1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-3-en-1-ol; hexadecanoic acid; octadecanoic acid |
| Natural Source | Marigold flowers (Tagetes patula, Tagetes erecta) |
The composition of major lutein esters found in Tagetes patula flowers, as identified in the study by Ismail et al. (1998), is detailed in the interactive table below.
| Lutein Ester | Percentage of Total Carotenoids |
| Lutein myristate palmitate | ~33% |
| Lutein dipalmitate | ~26% |
| Lutein dimyristate | ~25% |
| This compound | ~10% |
| Free Lutein | <1.5% |
Structure
2D Structure
Properties
Molecular Formula |
C74H124O6 |
|---|---|
Molecular Weight |
1109.8 g/mol |
IUPAC Name |
hexadecanoic acid;(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-ol;octadecanoic acid |
InChI |
InChI=1S/C40H56O2.C18H36O2.C16H32O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-25,35-37,41-42H,26-28H2,1-10H3;2-17H2,1H3,(H,19,20);2-15H2,1H3,(H,17,18)/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+;;/t35-,36+,37-;;/m0../s1 |
InChI Key |
ASBVJBSQXWFYSZ-RUWTXISPSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)O)C)/C)/C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCC(=O)O.CC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C |
Origin of Product |
United States |
Natural Occurrence and Distribution Patterns of Lutein Palmitate Stearate
Primary Botanical Sources: Tagetes erecta and Tagetes patula
The most significant commercial sources for lutein (B1675518) esters are the flowers of the marigold, specifically Tagetes erecta (African or Aztec marigold) and Tagetes patula (French marigold). atamanchemicals.comcsic.es These flowers are cultivated globally for the extraction of lutein, which is used as a natural colorant and in nutritional supplements. csic.es In these flowers, lutein is the primary carotenoid, and it is almost entirely (90-99%) in its esterified form, mainly as diesters. csic.es
Quantitative Profiling in Marigold Flowers
The concentration of lutein esters in marigold flowers can vary dramatically depending on the flower's color. researchgate.netzendy.io Research has shown that levels can range from as low as 4 micrograms per gram (µg/g) in greenish-yellow flowers to as high as 800 µg/g in orange-brown varieties. researchgate.netzendy.io Darker colored flowers contain substantially more lutein esters than lighter ones. researchgate.net The primary esters identified in Tagetes erecta and Tagetes patula include lutein dipalmitate, lutein dimyristate, and mixed diesters like lutein myristate-palmitate and lutein palmitate-stearate. csic.eskoreascience.krqu.edu.qa In one analysis of Tagetes patula, lutein palmitate stearate (B1226849) constituted approximately 10% of the total carotenoids. qu.edu.qa
Varietal Differences in Lutein Ester Composition
Significant quantitative differences in lutein ester content are observed among various marigold cultivars. capes.gov.brnih.gov Studies comparing different types of Tagetes patula and Tagetes erecta have found that the total pigment content, which is overwhelmingly composed of lutein esters, can range from 17 to 570 milligrams per 100 grams (mg/100 g) in the petals. capes.gov.br For instance, a study on three Indian cultivars of Tagetes patula (marigold orange, marigold yellow, and marigold red) found that the orange variety contained the highest amount of lutein. nih.govacs.org The specific composition of the ester mixture also varies, with one study on Tagetes patula reporting lutein myristate palmitate as the major ester (around 33%), followed by dipalmitate (26%), dimyristate (25%), and palmitate stearate (10%). qu.edu.qa In contrast, other reports suggest lutein dipalmitate is often the most abundant ester in Tagetes erecta. koreascience.krqu.edu.qa
Table 1: Lutein Ester Composition in Tagetes patula
| Lutein Ester | Percentage of Total Carotenoids |
|---|---|
| Lutein Myristate Palmitate | ~33% |
| Lutein Dipalmitate | ~26% |
| Lutein Dimyristate | ~25% |
| Lutein Palmitate Stearate | ~10% |
| Free Lutein | ~1.5% |
Data sourced from a study on Tagetes patula. qu.edu.qa
Presence in Other Plant Materials
While marigolds are the most concentrated source, lutein esters, including this compound, are also present in other plant-based foods.
Identification in Fruits and Vegetables
Lutein esters have been identified in a variety of fruits and vegetables, such as mangoes, papayas, oranges, and peppers. cabidigitallibrary.orgkatraphyto.com The esterification of xanthophylls like lutein is a common occurrence in many fruits and is associated with the ripening process. csic.es For example, apple peels contain diesters of lutein esterified with fatty acids including palmitic and stearic acids. csic.es Similarly, the Arazá fruit contains lutein dipalmitate and lutein myristate-palmitate. csic.es
Occurrence in Specific Agricultural Products
Beyond fresh fruits and vegetables, lutein esters are found in other agricultural products. Wheat, particularly durum wheat and its relative tritordeum, contains lutein that can become esterified during storage. mdpi.com The specific esters found in tritordeum include those with linoleic and palmitic acids. mdpi.com Furthermore, when laying hens are fed diets supplemented with lutein from marigold extract, lutein esters such as lutein palmitate and lutein stearate are deposited in the egg yolk. mdpi.com
This compound as a Component of Complex Lutein Ester Mixtures
Table 2: Common Lutein Esters Found in Marigold (Tagetes) Flowers
| Compound Name |
|---|
| Lutein dilaurate |
| Lutein dimyristate |
| Lutein dipalmitate |
| Lutein distearate |
| Lutein laurate-myristate |
| Lutein myristate-palmitate |
| Lutein palmitate-stearate |
| Lutein monomyristate |
| Lutein monopalmitate |
| Lutein monostearate |
This table lists common lutein esters identified in marigold extracts.
Biosynthesis and Enzymatic Esterification of Lutein in Biological Systems
Enzymatic Pathways for Lutein (B1675518) Ester Formation in Plants
The esterification of lutein with fatty acids is a naturally occurring process in many plants, enhancing the stability and accumulation of this xanthophyll, particularly in tissues like grains, fruits, and petals. nih.govnih.gov This biochemical modification is catalyzed by specific enzymes that facilitate the attachment of fatty acid chains to the hydroxyl groups of the lutein molecule.
Research has identified a key enzyme responsible for lutein esterification in plants: Xanthophyll Acyltransferase (XAT). nih.gov This enzyme is essential for the formation of xanthophyll esters in bread wheat grain. nih.gov
Enzyme Family: XAT belongs to the GDSL esterase/lipase (B570770) gene family, characterized by a canonical Gly-Asp-Ser-Leu (GDSL) motif near the N-terminus. nih.govresearchgate.net
Catalytic Site: A conserved serine residue (Ser-37) within the GDSL motif has been shown to be critical for the enzyme's catalytic activity. oup.com Mutation of this amino acid abolishes the enzyme's ability to form lutein esters. oup.com
Cellular Location: Despite lutein being synthesized within plastids, the XAT enzyme has been found to accumulate in the apoplast (the space outside the cell membrane). nih.govresearchgate.net This spatial separation suggests that the esterification process may occur when cellular structures break down, for instance, during grain desiccation, allowing the enzyme to access its substrate. nih.govnih.gov
Xanthophyll Acyltransferase exhibits broad substrate specificity, enabling it to esterify various xanthophylls and utilize multiple types of fatty acids as acyl donors. nih.govresearchgate.net The enzyme primarily acts via transesterification, showing a preference for triacylglycerides as the acyl donor. nih.govresearchgate.net
Xanthophyll Substrates: XAT can successfully esterify not only lutein but also other xanthophylls like β-cryptoxanthin and zeaxanthin (B1683548). nih.govresearchgate.net
Fatty Acid Donors: The enzyme can use a range of fatty acids. In cereals like tritordeum, lutein is acylated by fatty acids, mainly palmitic and linoleic acid, to form various monoesters and diesters. researchgate.net Marigold petals are a rich source of lutein naturally esterified with a high proportion of palmitic acid (16:0) and significant amounts of stearic acid (18:0) and myristic acid (14:0). nih.gov Some studies suggest that different XAT enzymes may have preferential activities; for example, an enzyme from Hordeum chilense shows a preference for esterifying lutein with palmitic acid. researchgate.net
| Substrate Type | Specific Examples | Source of Finding |
|---|---|---|
| Xanthophyll Acceptors | Lutein, Zeaxanthin, β-Cryptoxanthin | nih.govresearchgate.net |
| Acyl Donors | Triacylglycerides (preferred), Palmitic Acid, Stearic Acid, Linoleic Acid, Myristic Acid | nih.govnih.govresearchgate.net |
The process of lutein esterification in plants is not constant but is influenced by genetic and environmental factors. This regulation affects the accumulation and stability of lutein esters in tissues.
Genetic Control: The ability to produce lutein esters is under genetic control. nih.gov For example, the trait for lutein esterification in bread wheat has been mapped to a locus on chromosome 7D. nih.govmdpi.com The presence of specific chromosomes, such as 7D and 7Hch from Hordeum chilense, controls esterification in the wheat endosperm. mdpi.com
Developmental Stage: Esterification is often associated with specific developmental stages, such as fruit ripening and senescence in green tissues. cabidigitallibrary.org In wheat, XAT gene expression is largely limited to the developing grain. nih.gov
Temperature: Temperature plays a crucial regulatory role. High temperatures during post-harvest storage of grains and flours have been shown to significantly increase the rate of lutein esterification. mdpi.comcsic.es Storing durum wheat flour at 37°C and 50°C led to a notable increase in lutein monopalmitate. mdpi.com
Tissue Integrity: As XAT and its lutein substrate are located in different cellular compartments, the physical integrity of the cell acts as a regulatory barrier. nih.gov Programmed cell death and cellular breakdown during grain maturation and desiccation are proposed to facilitate the interaction between the enzyme and substrate, triggering esterification. nih.govoup.com
In Vitro Enzymatic Synthesis of Lutein Esters
The enzymatic synthesis of lutein esters outside of biological systems (in vitro) offers a controlled and efficient method for producing these valuable compounds. This approach typically utilizes isolated enzymes, such as lipases, to catalyze the esterification reaction between lutein and specific fatty acids.
Lipases are widely used biocatalysts for synthesizing lutein esters due to their stability and specificity. researchgate.net The reaction involves combining free lutein with fatty acids, or their activated forms like vinyl esters, in the presence of a lipase enzyme.
Common Enzymes: A frequently used and effective biocatalyst is the immobilized lipase B from Candida antarctica (often sold as Novozym 435). researchgate.netnih.govaspvestnik.com Lipases from Candida rugosa and porcine pancreas have also been used, though they may show lower efficiency for this specific transformation. cabidigitallibrary.org
Reaction Types: The synthesis can be achieved through direct esterification with a fatty acid or via transesterification, where an existing ester (e.g., vinyl palmitate) donates its fatty acid group to lutein. researchgate.netrsc.org In one study, lutein was transesterified with vinyl palmitate using Novozym 435 to produce lutein dipalmitate. researchgate.net Another study demonstrated the synthesis of lutein stearate (B1226849) with a conversion of 84.4% using a lipase-Pluronic conjugate catalyst. researchgate.net
Product Formation: These reactions can yield a mixture of products, including lutein monoesters (where either palmitic or stearic acid is attached to one of the hydroxyl groups) and lutein diesters (such as lutein dipalmitate, lutein distearate, or the mixed ester lutein palmitate-stearate). rsc.org
To maximize the yield and efficiency of lutein ester synthesis, various reaction parameters must be optimized. Key factors include the choice of solvent, temperature, substrate ratio, and enzyme concentration.
Temperature: The reaction rate is highly sensitive to temperature. One study found that for the synthesis of lutein dipalmitate, a reaction temperature of 60°C resulted in a high yield, while another process for synthesizing lutein palmitate was optimal at 50°C. researchgate.net Another optimization model identified 60.12°C as the ideal temperature. researchgate.net
Solvents: The choice of organic solvent is critical. Solvents like toluene, methyl tert-butyl ether, and acetone (B3395972) have been successfully used in these reactions. researchgate.netnih.gov
Substrate Ratio: The molar ratio of lutein to the fatty acid donor influences the reaction outcome. A study synthesizing lutein esters with various fatty acids found a lutein/vinyl decanoate (B1226879) molar ratio of 1/10 to be optimal. researchgate.net
Enzyme Concentration and Reusability: The amount of enzyme used is a key parameter. One process used an enzyme dose of 5% (w/w) for optimal conversion. researchgate.net Immobilized enzymes like Novozym 435 are often preferred because they can be easily recovered and reused for multiple reaction cycles, making the process more economical. researchgate.net For example, in the synthesis of lutein dipalmitate, the enzyme was reused for ten cycles with over 80% conversion in each batch. researchgate.net
| Lutein Ester Product | Enzyme | Key Reaction Conditions | Achieved Yield / Conversion | Source |
|---|---|---|---|---|
| Lutein Dipalmitate | Novozyme 435 (immobilized Candida antarctica lipase B) | Solvent: Toluene, Temp: 60°C, Time: 8 h | 83% yield | researchgate.net |
| Lutein Palmitate | Lipase-Pluronic Conjugate | Temp: 50°C, Time: 12 h | 85% conversion | researchgate.net |
| Lutein Stearate | Lipase-Pluronic Conjugate | Temp: 50°C, Time: 12 h (inferred) | 84.4% conversion | researchgate.net |
| Lutein Diester (unspecified) | Graphene-like Mesoporous Carbons@CALB | Solvent: DMF, Temp: 45°C, Time: 72 h | 93.32% esterification rate | acs.org |
| n-Butyl Palmitate (Model Reaction) | Lipase | Temp: 60.12°C, Enzyme Dose: 5% w/w, Alcohol:Acid Ratio: 2.25:1 | 91.25% conversion | researchgate.net |
Mechanistic Aspects of Lutein Palmitate Stearate Metabolic Processing
Hydrolytic De-esterification Mechanisms
The initial and crucial step in the metabolism of lutein (B1675518) esters is the cleavage of the ester bonds to release free lutein. This hydrolytic de-esterification is primarily carried out by enzymes present in the intestinal lumen.
Role of Intestinal Enzymes (e.g., Cholesterol Ester Hydrolase, Lipases) in Cleavage of Ester Bonds
The enzymatic hydrolysis of lutein esters is a critical prerequisite for absorption, as the esterified forms are not readily taken up by the intestinal cells. explorationpub.comresearchgate.net Several intestinal enzymes are implicated in this process, with cholesterol ester hydrolase (CEH), also known as carboxyl ester lipase (B570770), playing a significant role. researchgate.net CEH is capable of hydrolyzing a variety of substrates, including cholesterol esters and esters of fat-soluble vitamins, and has been shown to act on carotenoid esters. researchgate.netoup.comnih.govnih.gov
Pancreatic lipase is another key enzyme involved in the de-esterification of lutein esters. psu.edu Studies have indicated that pancreatic lipase can facilitate the hydrolysis of xanthophyll esters, with the efficiency of this process being influenced by factors such as the food matrix and the presence of dietary fats. psu.eduscielo.br The activity of these lipases is essential for breaking down the fatty acid chains (palmitate and stearate) from the lutein backbone. csic.escabidigitallibrary.orgnih.govresearchgate.netresearchgate.netacs.org
The enzymatic process is not always complete, and the efficiency can vary. For instance, some research suggests that the in vivo hydrolysis of lutein esters can be less than 5%, while other studies show a range of 12-35% efficiency depending on the food source and fat content. psu.eduupm.edu.myscribd.comscholarly.org
Table 1: Key Intestinal Enzymes in Lutein Ester Hydrolysis
| Enzyme | Primary Function in Lutein Ester Metabolism | Source |
|---|---|---|
| Cholesterol Ester Hydrolase (CEH) | Hydrolyzes ester bonds of lutein esters, releasing free lutein. | Pancreatic secretions |
| Pancreatic Lipase | Cleaves fatty acids (palmitate, stearate) from the lutein molecule. | Pancreatic secretions |
Site and Efficiency of De-esterification in the Gastrointestinal Lumen
The primary site for the hydrolytic de-esterification of lutein palmitate stearate (B1226849) is the lumen of the small intestine, specifically the duodenum and jejunum. foodandnutritionresearch.net This is where pancreatic enzymes, including cholesterol ester hydrolase and lipases, are secreted and are most active. psu.edu
The efficiency of this de-esterification process is a critical determinant of lutein's bioavailability. The process is influenced by the presence of dietary fats, which stimulate the secretion of bile salts and lipases. psu.edu While some studies have reported low in vivo hydrolysis efficacy of lutein esters, others have shown that the presence of fat can significantly improve the process. psu.eduupm.edu.myscribd.comscholarly.org For example, the hydrolysis efficiency of lutein esters in dairy products was found to be significantly lower in skimmed products compared to semi-skimmed and whole products, highlighting the importance of fat for both micellization and enzymatic activity. psu.edu
Cellular Uptake and Transport of Hydrolyzed Lutein
Once lutein is liberated from its esterified form, it must be incorporated into mixed micelles to facilitate its journey across the aqueous environment of the intestinal lumen to the surface of the enterocytes for absorption.
Incorporation into Mixed Micelles for Intestinal Absorption
Free lutein, being a lipophilic molecule, has low solubility in the aqueous environment of the gut. To overcome this, it is incorporated into mixed micelles. These are small aggregates formed from bile salts, phospholipids (B1166683), and products of fat digestion, such as monoglycerides (B3428702) and free fatty acids. mdpi.combiomolther.orgvaia.commdpi.comresearchgate.netnih.gov The formation of these micelles is essential for solubilizing lutein and transporting it to the brush border membrane of the intestinal epithelial cells (enterocytes). mdpi.comresearchgate.netcambridge.org The efficiency of lutein's incorporation into these micelles, a key aspect of its bioaccessibility, is influenced by the composition of the meal, particularly the amount and type of fat. psu.edunih.gov
Mechanisms of Enterocyte Uptake and Subsequent Transport
The uptake of lutein from the mixed micelles into the enterocytes is a complex process that is not fully understood but is believed to involve both passive diffusion and protein-mediated transport. biomolther.orgnih.govmdpi.com Several transporter proteins have been identified as playing a role in the intestinal absorption of carotenoids, including lutein.
Key transporters involved in lutein uptake by enterocytes include:
Scavenger Receptor Class B Type I (SR-BI): This protein is recognized as a key transporter for lutein. nih.govnih.govnih.govmdpi.com
Cluster Determinant 36 (CD36): This transporter also facilitates the uptake of lutein across the apical membrane of the enterocyte. nih.govmdpi.com
Niemann-Pick C1-Like 1 (NPC1L1): While primarily known for its role in cholesterol absorption, NPC1L1 may also be involved in lutein uptake. nih.govcambridge.org
Once inside the enterocyte, the exact mechanisms for intracellular transport are still being investigated, but it is proposed that a specific lutein-binding protein may be involved in shuttling lutein within the cell. mdpi.com
Table 2: Research Findings on Lutein Uptake by Enterocytes
| Transporter | Role in Lutein Uptake | Supporting Evidence |
|---|---|---|
| SR-BI | Facilitates lutein transport across the enterocyte membrane. | Studies using Caco-2 cells show that inhibiting SR-BI reduces lutein uptake. nih.govnih.gov |
| CD36 | Involved in the uptake of lutein from mixed micelles. | Identified as a transporter for various carotenoids, including lutein. nih.govmdpi.com |
| NPC1L1 | Potentially involved in lutein absorption, possibly shared with other lipids. | Ezetimibe, an inhibitor of NPC1L1, has been shown to affect carotenoid transport. cambridge.org |
Association with Lipoproteins for Systemic Distribution
After being absorbed by the enterocytes, free lutein is packaged into chylomicrons, which are large lipoprotein particles. vaia.comnih.gov These chylomicrons are then secreted from the basolateral side of the enterocytes into the lymphatic system, which eventually drains into the bloodstream. vaia.comnih.gov
In the bloodstream, lutein is transported by various lipoproteins to different tissues in the body. worldeggorganisation.com Unlike some other carotenoids that are primarily carried by low-density lipoproteins (LDL), lutein is distributed among different lipoprotein classes, including high-density lipoproteins (HDL) and LDL. researchgate.netfoodandnutritionresearch.networldeggorganisation.commdpi.comnih.govresearchgate.net This distribution allows for its delivery to various tissues, including the eyes and skin, where it is known to accumulate and exert its biological functions. foodandnutritionresearch.net There is also evidence suggesting that some lutein may be secreted from the enterocyte via an HDL-mediated pathway. mdpi.com
Advanced Analytical and Characterization Methodologies for Lutein Palmitate Stearate
Chromatographic Separation and Quantification
Chromatographic techniques are fundamental for isolating and quantifying lutein (B1675518) palmitate stearate (B1226849) from complex mixtures, such as plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods, offering high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) with DAD/UV-Vis Detection
HPLC coupled with a Diode Array Detector (DAD) or a UV-Vis detector is a cornerstone for the analysis of lutein esters. cabidigitallibrary.org This method allows for both the separation and quantification of compounds based on their chromatographic behavior and their characteristic light absorption spectra. cabidigitallibrary.org Lutein and its esters exhibit maximum absorption at approximately 445-450 nm, which is the wavelength typically used for their detection. cabidigitallibrary.orgdoi.orgresearchgate.net
The choice of the stationary phase is critical for achieving optimal separation. While traditional C18 reversed-phase columns have been used, the development of C30 columns has significantly improved the resolution of carotenoid esters, including the separation of regioisomers. doi.org The mobile phase often consists of a gradient mixture of solvents like methanol (B129727), ethyl acetate (B1210297), and water, tailored to achieve the desired separation. zendy.iobioencapsulation.net For instance, a gradient system with methanol and ethyl acetate has been successfully developed for separating carotenoid hydrocarbons and esters on a reversed-phase adsorbent. zendy.io
Quantitative analysis is typically performed using an external standard method, where a calibration curve is constructed from known concentrations of a standard compound. rsc.org In some cases, where a specific ester standard is unavailable, the quantification can be based on a calibration curve of a related compound, such as lutein dimyristate. rsc.org
A typical HPLC analysis involves dissolving the sample in a suitable solvent mixture, followed by injection into the HPLC system. nih.gov The separation is carried out under controlled temperature conditions, as temperature can influence the chromatographic selectivity of carotenoids. nih.gov
Table 1: HPLC Parameters for Lutein Ester Analysis
| Parameter | Description | Reference |
| Column | C30 reversed-phase, 250 x 4.6 mm, 5 µm | acs.org |
| Mobile Phase | Gradient of methanol/tert-butyl methyl ether/water | acs.org |
| Flow Rate | 1 mL/min | acs.org |
| Detection | Diode Array Detector (DAD) at 450 nm | acs.org |
| Column Temperature | 35 °C | acs.org |
Ultra-Performance Liquid Chromatography (UPLC) for High-Resolution Separation
UPLC represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of smaller particle size columns (typically <2 µm). nih.gov This technology has been successfully applied to the analysis of lutein esters, providing enhanced separation efficiency. mdpi.comresearchgate.net The transition from HPLC to UPLC can significantly reduce analysis time while maintaining or even improving the separation of complex mixtures of carotenoids. bioencapsulation.net UPLC systems, often coupled with high-resolution mass spectrometry, are powerful tools for the detailed characterization of lutein ester profiles in various samples. researchgate.netsemanticscholar.org
Identification and Separation of Geometrical Isomers (all-trans and cis forms)
Lutein, being an asymmetrical molecule, can exist in different geometrical (cis/trans) isomeric forms. The all-trans isomer is the most common form found in nature, but cis-isomers can also be present or formed during processing. mdpi.com The separation of these isomers is crucial for accurate quantification and understanding their biological significance.
HPLC and UPLC methods using C30 columns have proven effective in separating the geometrical isomers of lutein and its esters. mdpi.commdpi.com The identification of these isomers is based on their chromatographic retention times and their unique UV-Vis spectral characteristics. mdpi.comjst.go.jp Cis-isomers typically exhibit a characteristic absorption peak in the UV region (around 330-340 nm), often referred to as the "cis-peak," which is absent in the all-trans isomer. jst.go.jp The intensity of this cis-peak can help in the preliminary identification of the type of cis-isomer. jst.go.jp For unequivocal identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed. mdpi.com
Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass spectrometry is an indispensable tool for the structural elucidation of lutein esters, providing information about their molecular weight and the identity of the fatty acids attached to the lutein backbone.
LC-MS and UPLC-QTOF-MS Fragmentation Patterns of Lutein Esters
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful platform for the unambiguous identification of lutein esters. doi.org Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization technique for the analysis of carotenoid esters. doi.orgnih.gov
In positive ion mode APCI-MS, lutein diesters like lutein palmitate stearate typically show a protonated molecular ion [M+H]⁺. doi.orgacs.org The fragmentation pattern is highly informative. A characteristic feature is the preferential neutral loss of the fatty acid from the 3'-position of the ε-ionone ring, followed by the loss of the fatty acid from the 3-position of the β-ionone ring. doi.orgacs.org This sequential fragmentation allows for the assignment of specific fatty acids to their respective positions on the lutein molecule. nih.gov For example, in the fragmentation of a mixed diester like this compound, the initial loss could be either palmitic acid or stearic acid, leading to distinct fragment ions. doi.org
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) offers high mass accuracy and resolution, enabling the detailed characterization of complex lutein ester profiles. mdpi.comresearchgate.net This technique has been used to identify numerous lutein esters in marigold oleoresin, including this compound. mdpi.com The high-resolution data allows for the confident identification of compounds based on their accurate mass and fragmentation patterns. researchgate.net
Table 2: Characteristic Mass Spectral Data for this compound
| Ion | m/z (mass-to-charge ratio) | Description | Reference |
| [M+H]⁺ | ~1073 | Protonated molecular ion | vulcanchem.com |
| [M+H - Palmitic Acid]⁺ | ~817 | Loss of palmitic acid from the molecular ion | mdpi.com |
| [M+H - Stearic Acid]⁺ | ~789 | Loss of stearic acid from the molecular ion | vulcanchem.commdpi.com |
| [Lutein backbone]⁺ | ~533 | Loss of both palmitic and stearic acids | doi.orgacs.org |
MALDI-TOF MS Applications for Lutein Ester Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another valuable technique for the analysis of lutein esters. nih.gov It is particularly useful for obtaining molecular weight information with high sensitivity and speed. mdpi.combruker.com In the analysis of lutein esters, MALDI-TOF MS typically generates protonated molecular ions [M+H]⁺. researchgate.net For this compound, a characteristic peak at m/z 1045, corresponding to the [M+H]⁺ ion of the C16:C18 diester, has been reported. The fragmentation patterns in MALDI-TOF can also confirm the neutral losses of palmitic and stearic acids. vulcanchem.com This technique is advantageous for the rapid screening and profiling of lutein esters in complex samples like marigold oleoresins. vulcanchem.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Research involving the synthesis and characterization of various lutein esters has demonstrated the power of NMR. rsc.orgacs.org In the case of lutein, which possesses two different hydroxyl groups at the C3 and C3' positions, esterification with two different fatty acids (palmitic and stearic acid) can result in two distinct regioisomers. NMR can distinguish between these isomers by analyzing the chemical shifts of the protons attached to the C3 and C3' carbons. researchgate.netacs.org Upon esterification, these proton signals experience a downfield shift, and the magnitude of this shift can help confirm the attachment of the acyl chains. rsc.org
Furthermore, ¹H-¹H Correlation Spectroscopy (COSY) is employed to confirm resonance assignments, particularly to define the 3 and 3' protons. acs.org For more complex analyses, two-dimensional NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range correlations between protons and carbons, providing conclusive evidence for the connectivity between the fatty acid carbonyl carbons and the lutein backbone. magritek.com The analysis of the entire spectral data, including signals from the polyene chain of the lutein molecule and the aliphatic chains of the palmitate and stearate moieties, ensures a comprehensive and definitive structural confirmation. magritek.comresearchgate.netresearchgate.net
Table 1: Key ¹H-NMR Signals for Structural Confirmation of Lutein Esters
Illustrative chemical shifts (δ) and their significance in distinguishing free lutein from its esters. Actual values may vary based on solvent and specific ester composition.
| Proton Group | Typical Chemical Shift (δ) in Free Lutein (ppm) | Expected Chemical Shift (δ) in Lutein Esters (ppm) | Significance |
|---|---|---|---|
| H-3 (on β-ring) | ~3.98 - 4.00 | Shifted downfield to >5.0 | Indicates esterification at the C3 position. researchgate.netacs.orgrsc.org |
| H-3' (on ε-ring) | ~4.20 - 4.23 | Shifted downfield to >5.0 | Indicates esterification at the C3' position. researchgate.netacs.org |
| Olefinic Protons (Polyene Chain) | ~6.0 - 6.8 | Largely unchanged | Confirms the integrity of the carotenoid chromophore. researchgate.net |
| Fatty Acid α-CH₂ | Not Applicable | ~2.3 | Signal from the methylene (B1212753) group adjacent to the ester carbonyl. magritek.com |
| Fatty Acid Terminal CH₃ | Not Applicable | ~0.88 | Signal from the methyl end of the palmitate/stearate chain. magritek.com |
Spectrophotometric Methods for Total Carotenoid Ester Content
Spectrophotometry is a rapid, cost-effective, and widely used method for quantifying the total carotenoid ester content in a sample. cirad.frnih.govcgiar.org The principle of this technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. cirad.frcgiar.org Carotenoids, including lutein and its esters like this compound, owe their characteristic yellow-orange color to a system of conjugated double bonds in their polyene backbone. cirad.fr This chromophore strongly absorbs light in the visible region of the electromagnetic spectrum, typically between 400 and 500 nm. cirad.fr
The quantification process involves dissolving a known amount of the sample in an appropriate organic solvent (e.g., hexane, ethanol, or acetone) and measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.netresearchgate.net For lutein and its esters, the λmax is generally around 445 nm. awi.derjptonline.org The total carotenoid ester content is then calculated using a specific extinction coefficient (or molar absorptivity) for lutein esters. cirad.frresearchgate.net
A significant consideration in this method is the presence of various geometrical isomers (cis/trans) of lutein esters, as each isomer can have a slightly different extinction coefficient. researchgate.net Advanced methodologies propose the use of a "composite-specific absorbance," which is calculated based on the relative profile of the main geometrical isomers determined by a parallel HPLC analysis. researchgate.net This combined approach avoids the potential error of using the specific absorbance of only the all-trans isomer for quantification, thereby improving accuracy. researchgate.net Despite being a measure of the total carotenoid content rather than a specific analysis for this compound, spectrophotometry is an invaluable tool for quality control and routine analysis of carotenoid ester concentrates. researchgate.netamazonaws.com
Table 2: UV-Vis Absorption Maxima (λmax) of Lutein in Different Solvents
The esterification of lutein does not significantly alter the chromophore, hence the λmax values for lutein esters are nearly identical to those of free lutein. acs.org These values are critical for spectrophotometric quantification.
| Solvent | Absorption Maxima (λmax) in nm | Reference |
|---|---|---|
| n-Hexane | 421, 444.5, 473.5 | awi.de |
| Ethanol | 422, 445, 474 | awi.de |
| Acetone (B3395972) | 425, 447.5, 476 | awi.de |
| Petroleum Ether | 444, 471 | rjptonline.org |
Stability and Physicochemical Considerations in Lutein Palmitate Stearate Research
Influence of Esterification on Lutein (B1675518) Stability
Esterification of the hydroxyl groups on the lutein molecule with fatty acids significantly improves its stability. nih.govoup.com By converting the more reactive hydroxyl groups into ester linkages, the molecule becomes more lipophilic and less prone to certain degradation pathways. wikipedia.org This enhanced stability is observed across various conditions, including exposure to oxidative agents, heat, and light. acs.org
The primary cause of lutein degradation is oxidation, which can be initiated by atmospheric oxygen or enzymatic reactions, leading to the cleavage of the conjugated double bond system. wikipedia.orgresearchgate.net Esterification provides a protective effect against this process. The fatty acid chains, particularly saturated ones like palmitate and stearate (B1226849), can sterically hinder the approach of oxidizing agents to the vulnerable polyene chain.
Studies have demonstrated the superior oxidative stability of lutein esters compared to free lutein. In one study comparing various lutein diesters, esterification with saturated aliphatic chains generally resulted in greater resistance to oxidation. acs.org Lutein dibenzoate showed the highest resistance, but for linear saturated esters, a trend of increased stability with chain length was noted. acs.org Accelerated stability testing has shown that lutein palmitate stearate retains 92% of its potency after six months under conditions of 40°C and 75% relative humidity, whereas free lutein only retains 67% under the same conditions.
Heat and light are major physical factors that accelerate the degradation of lutein, causing isomerization (conversion from the more stable all-trans form to less stable cis isomers) and decomposition. nih.govnih.gov Esterification has been proven to be an effective method for mitigating both thermal and photo-degradation. nih.govoup.comhsfbiotech.com
Research on lutein myristate esters, which are structurally similar to palmitate and stearate esters, showed a clear stability hierarchy. When incubated at 60°C, free lutein degraded significantly, with only 20% remaining after 96 hours. In contrast, lutein dimyristate remained very stable with no significant decrease in concentration over the same period. oup.comtandfonline.com Similarly, a study on pumpkin slices during hot air drying (60-100°C) found that the degradation rate for lutein diesters (including lutein 3-O-stearate-3'-O-palmitate) was only 10-20% of that for free lutein. nih.gov This resulted in a retention of 76-98% of the lutein diesters in the final dried product. nih.gov
The protective effect of esterification also extends to light exposure. In one experiment, after 3 days of UV light exposure, free lutein samples retained only 42.3% of the initial concentration, while lutein monomyristate and dimyristate retained 78.2% and 78.6%, respectively. nih.govoup.comtandfonline.com However, the specific ester and the surrounding matrix can influence photostability. For instance, lutein dioleate was found to degrade faster than free lutein when exposed to light, highlighting that not every esterification provides universal protection. acs.org
| Compound | Condition | Remaining Percentage | Source |
| Free Lutein | Heat (60°C, 96h) | ~20% | tandfonline.com |
| Lutein Dimyristate | Heat (60°C, 96h) | ~100% | tandfonline.com |
| Free Lutein | UV Light (3 days) | 42.3% | tandfonline.com |
| Lutein Dimyristate | UV Light (3 days) | 78.6% | tandfonline.com |
| Lutein Diesters | Hot Air Drying | 76-98% | nih.gov |
Factors Affecting Degradation in Research Matrices
The stability of this compound in a research setting is not solely dependent on its chemical structure but is also heavily influenced by the composition of its surrounding environment or matrix. Key factors that can accelerate degradation include the presence of oxygen, exposure to light, elevated temperatures, and pH. researchgate.nettandfonline.com
Temperature: As with free lutein, higher temperatures increase the degradation rate of lutein esters. nih.gov Studies on wheat grain showed that while esterification occurs optimally between 30°C and 60°C, significant degradation of all lutein forms happens at temperatures of 80°C and above. researchgate.netexlibrisgroup.com
pH: The pH of the matrix can significantly impact lutein stability. Lutein is known to be chemically unstable in acidic conditions. wikipedia.orgatamanchemicals.com Severe changes in pH (below 4 or above 8) can initiate isomerization and subsequent degradation. nih.gov While esters are generally more robust, strong acidic or alkaline conditions can promote hydrolysis of the ester bond, yielding free lutein, which is more susceptible to degradation.
Oxygen and Light: The presence of atmospheric oxygen is a critical factor for oxidative degradation. researchgate.net This process is often catalyzed by light, which provides the energy to initiate oxidative reactions. wikipedia.org Therefore, storing samples in airtight containers, in the dark, or under an inert atmosphere is a common practice to minimize degradation. atamanchemicals.com
Matrix Components: The food or experimental matrix itself plays a role. The presence of pro-oxidant metals (like Fe³⁺, Fe²⁺, Cu²⁺) or enzymes (like lipoxygenases) can accelerate lutein degradation. mdpi.comaeeisp.com Conversely, the presence of other antioxidants within the matrix can have a protective effect. mdpi.com
Formulation Strategies for Enhanced Stability in Experimental Systems
To overcome the inherent instability of lutein esters for research and commercial applications, various formulation strategies are employed to protect the molecule from degradation.
Encapsulation and Emulsification: Encapsulation is a widely used technique where the lutein ester is enclosed within a protective wall material. Even stable lutein esters show degradation when unprotected; one study noted a 35% degradation of non-encapsulated lutein esters over 80 days. mdpi.com Spray drying with carrier materials like beta-cyclodextrin (B164692) has been shown to be effective, with one study reporting 71.4% retention of lutein-palmitate-stearate. mdpi.com Oil-in-water emulsions are another common approach, where lutein esters are dissolved in the oil phase, which is then dispersed in water with the help of emulsifiers like Tween 80 or lecithin. mdpi.comdovepress.com These systems can protect lutein from oxidation and light-induced degradation. mdpi.comresearchgate.net
Nanotechnology: Advanced formulation techniques using nanotechnology have shown promise. Lutein nanosuspensions, prepared by methods like anti-solvent nanoprecipitation, can improve stability. tandfonline.com The small particle size and use of stabilizers like soy phosphatidylcholine help to prevent degradation. tandfonline.com Similarly, solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) provide a lipid matrix that can effectively solubilize and protect lutein esters.
Co-crystallization: A newer approach involves co-crystallization, where lutein is crystallized along with a benign co-former molecule, such as adipic acid. acs.org This creates a new crystalline structure with altered physicochemical properties, including enhanced stability against heat and light, without chemically modifying the lutein molecule itself. acs.orgmdpi.com
Use of Antioxidants: Incorporating other antioxidants into the formulation can significantly improve the stability of lutein esters. nih.gov A combination of water-soluble antioxidants (like ascorbic acid or tea polyphenols) and oil-soluble antioxidants (like propyl gallate or tocopherols) can provide comprehensive protection against oxidation in emulsion systems. nih.gov
In Vitro and Preclinical Mechanistic Investigations of Lutein Esters
Antioxidant Mechanisms at the Cellular Level (e.g., Radical Scavenging)
Lutein (B1675518) esters, including lutein palmitate stearate (B1226849), exhibit significant antioxidant properties at the cellular level, primarily through radical scavenging mechanisms. The antioxidant capacity of lutein is attributed to its unique structure, which includes conjugated double bonds and hydroxyl groups. explorationpub.com The conjugated double bond system is a powerful antioxidant feature, enabling the molecule to donate electrons and neutralize free radicals, resulting in a more stable product. explorationpub.com
In vitro studies have demonstrated the potent radical scavenging activity of lutein and its esters. arvojournals.org They have been shown to effectively scavenge both superoxide (B77818) and hydroxyl radicals. arvojournals.org Specifically, all-trans-carotenoids and 15,15'-cis-carotenoids, which are forms in which lutein can exist, are capable of scavenging these reactive oxygen species (ROS). arvojournals.org While all individual carotenoids tested, including lutein, were found to be more effective at scavenging hydroxyl radicals than superoxide radicals, lutein esters were found to be the most potent in decreasing peroxide-induced luminescent counts, indicating strong antioxidant activity. arvojournals.org
The antioxidant activity of lutein esters is comparable to that of free lutein. researchgate.net Studies comparing free lutein with its myristate esters found no significant difference in their antioxidant activities, suggesting that the esterification of the hydroxyl groups with fatty acids does not diminish the molecule's radical scavenging capabilities. researchgate.net This is a crucial finding, as it indicates that the protective antioxidant effects can be expected from various forms of lutein found in supplements and fortified foods.
Furthermore, lutein's antioxidant function extends to protecting cellular components from oxidative damage. It can inhibit the peroxidation of membrane phospholipids (B1166683) and reduce the formation of lipofuscin, a metabolic waste product. drugbank.com By scavenging reactive oxygen species, lutein helps to prevent damage to vital cellular structures like DNA. drugbank.comrsc.org In cell culture studies, the presence of lutein has been shown to prevent the generation of reactive oxygen species when cells are exposed to stressors like blue light, thereby protecting them from oxidative stress. google.com
The table below summarizes the findings from various studies on the radical scavenging activities of lutein and its esters.
| Type of Study | Model System | Key Findings on Radical Scavenging |
| In Vitro Assay | Chemical Assays (Luminescent count rate, ESR-spin trapping) | Lutein esters were most potent in decreasing peroxide-induced luminescent counts. All tested carotenoids, including lutein, scavenged both superoxide and hydroxyl radicals. arvojournals.org |
| In Vitro Assay | Methyl linoleate (B1235992) hydroperoxide method and DPPH quenching | No significant difference in antioxidant activity between free lutein and its myristate esters. researchgate.net |
| Cell Culture | Human skin keratinocytes and fibroblasts | Lutein prevented the generation of reactive oxygen species upon exposure to blue light. google.com |
| In Vitro Review | Review of various studies | The conjugated double bond system of lutein allows it to donate electrons and neutralize free radicals. explorationpub.com |
Molecular Interactions within Biological Membranes
Lutein esters, once hydrolyzed to free lutein, integrate into biological membranes and can significantly influence their properties. The unique molecular structure of lutein, with polar hydroxyl groups at each end of a nonpolar polyene chain, dictates its orientation and interaction within the lipid bilayer of cell membranes. explorationpub.comfrontiersin.org This structure allows lutein to span the membrane, with its polar ends anchored at the hydrophilic interfaces and the rigid polyene chain situated within the hydrophobic core. frontiersin.orgmdpi.com
This transmembrane orientation is crucial for the stability and function of the membrane. nutriscienceusa.com Lutein can immerse itself in the fatty cell membranes, bridging the exterior and interior environments of the cell, which helps to stabilize the cell structure and protect it from oxidative stress from both inside and outside. nutriscienceusa.com The incorporation of lutein into lipid bilayers has been shown to increase the rigidity of the membrane. researchgate.net
Studies using liposomes as a model for biological membranes have provided insights into the interactions of lutein esters. Carotenoid esters, including those of lutein, can be incorporated into liposomal membranes, although at a lower yield than their free carotenoid counterparts. researchgate.net Once incorporated, they increase the rigidity of the membrane, similar to free carotenoids. researchgate.net Interestingly, liposomes incorporated with lutein diesters were found to be larger and more elastic, suggesting that the two esterified fatty acid chains may allow for different accessible locations within the membrane. researchgate.net
Computational studies have further elucidated the molecular interactions of lutein within a phosphatidylcholine bilayer. frontiersin.org These studies show that the hydroxyl groups of lutein form hydrogen bonds with water molecules that hydrate (B1144303) the bilayer and also interact with the polar head groups of the phospholipids. frontiersin.org These interactions help to anchor the lutein molecule in its transmembrane position. frontiersin.org While both lutein and its isomer zeaxanthin (B1683548) adopt a transmembrane orientation, some studies suggest that a portion of lutein may also be oriented horizontally, parallel to the phospholipid head groups. mdpi.com
The interaction of lutein with membrane components can also influence cellular signaling and the transport of substances across the membrane. explorationpub.comrsc.org By modulating the physical properties of the membrane, lutein can affect ion exchange and the transport of oxygen. explorationpub.com
| Aspect of Interaction | Key Findings | Supporting Evidence |
| Orientation in Membrane | Lutein typically adopts a transmembrane orientation, spanning the lipid bilayer. frontiersin.orgmdpi.comnutriscienceusa.com | The polar hydroxyl groups at each end of the lutein molecule anchor it at the membrane's surface, while the nonpolar chain resides in the hydrophobic core. explorationpub.comfrontiersin.org |
| Effect on Membrane Properties | Increases membrane rigidity and stability. nutriscienceusa.comresearchgate.net | Studies with liposomes show that incorporated lutein and its esters increase membrane rigidity. researchgate.net |
| Lutein Ester Incorporation | Lutein diesters can be incorporated into membranes and may impart elastic properties. researchgate.net | Liposomes with lutein diesters were larger and more elastic than those with free lutein. researchgate.net |
| Molecular-Level Interactions | Forms hydrogen bonds with water and interacts with phospholipid head groups. frontiersin.org | Computational modeling has detailed these specific molecular interactions within the bilayer. frontiersin.org |
Insights from Cell Culture Models and Animal Studies (excluding clinical trials)
Impact on Cellular Processes (e.g., inflammatory pathways in vitro)
In vitro studies using various cell culture models have provided significant insights into the mechanisms by which lutein esters, after being hydrolyzed to free lutein, modulate cellular processes, particularly inflammatory pathways. Lutein has been shown to exert potent anti-inflammatory effects by targeting key signaling molecules and pathways involved in the inflammatory response. explorationpub.comnih.gov
One of the primary mechanisms of lutein's anti-inflammatory action is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. explorationpub.comnih.govarvojournals.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. explorationpub.com Lutein has been demonstrated to inhibit the activation of NF-κB in various cell types, including peripheral blood mononuclear cells (PBMCs) and retinal Müller cells. explorationpub.comarvojournals.org By suppressing NF-κB, lutein can reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). explorationpub.comarvojournals.org
For instance, in human peripheral blood mononuclear cells, lutein accumulation within the cells leads to the suppression of NF-κB signaling, which in turn prevents leukocyte adherence and the production of these inflammatory genes. explorationpub.com Similarly, in cultured rat Müller cells, lutein treatment reduced the levels of nuclear NF-κB, IL-1β, and cyclooxygenase-2 (Cox-2) following hypoxic injury. arvojournals.org
Furthermore, lutein has been shown to modulate other inflammatory pathways. It can suppress the activation of signal transducer and activator of transcription 3 (STAT3) and downregulate the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome. nih.govnih.govacs.org The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of potent pro-inflammatory cytokines IL-1β and IL-18. acs.org Lutein has been found to downregulate the expression of key proteins in the NLRP3 inflammasome pathway. acs.org
In addition to inhibiting pro-inflammatory pathways, lutein can also enhance the body's own antioxidant defenses by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. explorationpub.comnih.gov Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes. nih.gov
The following table summarizes the impact of lutein on key inflammatory pathways in vitro.
| Inflammatory Pathway | Effect of Lutein | Cell Model |
| NF-κB Signaling | Suppression of activation, leading to reduced pro-inflammatory cytokine production. explorationpub.comarvojournals.org | Human Peripheral Blood Mononuclear Cells (PBMCs), Rat Müller Cells (rMC-1). explorationpub.comarvojournals.org |
| NLRP3 Inflammasome | Downregulation of key protein expression, reducing IL-1β and IL-18 release. acs.org | 3D Retinal Pigment Epithelium Model. acs.org |
| STAT3 Signaling | Suppression of activation. nih.gov | Various cell models (review). nih.gov |
| Nrf2 Signaling | Activation, leading to increased expression of antioxidant enzymes. explorationpub.comnih.gov | Various cell models (review). explorationpub.comnih.gov |
Tissue Accumulation and Distribution in Animal Models
Animal studies, particularly those using non-human primates, have been instrumental in understanding the tissue accumulation and distribution of lutein esters after they are hydrolyzed to free lutein. mdpi.comscispace.com Unlike many other animal models, primates, including humans, selectively accumulate lutein in specific tissues, most notably the retina and the brain. mdpi.comscispace.com
Following oral administration, lutein esters are hydrolyzed in the gut to free lutein, which is then absorbed and transported in the bloodstream, primarily within high-density lipoprotein (HDL) and low-density lipoprotein (LDL) particles. explorationpub.com From the bloodstream, lutein is distributed to various tissues throughout the body.
Studies in rhesus macaques have shown that the liver is a major site of lutein accumulation, followed by the adrenal gland. mdpi.comnih.gov Lutein is also found in adipose tissue, with abdominal subcutaneous adipose tissue showing particularly high levels. scispace.com Furthermore, lutein has been detected in the kidneys, heart, and spleen. mdpi.comresearchgate.net
A key area of research has been the accumulation of lutein in the primate brain and eyes. mdpi.comscispace.com Lutein is the predominant carotenoid found in the brains of both infant and adult primates. mdpi.com It is not uniformly distributed throughout the brain but accumulates in specific regions. scispace.comnih.gov This selective accumulation suggests a functional role for lutein in the central nervous system. mdpi.com
In the eye, lutein is highly concentrated in the macular region of the retina, where it forms the macular pigment along with zeaxanthin. mdpi.comnih.gov The concentration of lutein in the macula can be up to 1000 times higher than in other tissues. mdpi.com This remarkable accumulation is thought to be mediated by specific binding proteins, such as StARD3 for lutein. mdpi.com
The following table provides a summary of lutein distribution in various tissues of infant rhesus macaques from a study comparing a standard formula to a carotenoid-supplemented formula.
| Tissue | Unsupplemented Formula (pmol/g) | Supplemented Formula (pmol/g) |
| Abdominal Subcutaneous Adipose Tissue | 43 | 112 |
| Mesenteric Adipose Tissue | 17 | 39 |
| Thoracic Subcutaneous Adipose Tissue | 39 | 88 |
| Brown Adipose Tissue | 5 | 63 |
| Data adapted from a study on infant rhesus macaques. scispace.com |
It is important to note that the accumulation of lutein in tissues is a dynamic process. Studies using isotopically labeled lutein (¹³C-lutein) in adult rhesus macaques have allowed for the tracking of lutein from a single oral dose into various tissues, confirming its differential distribution. nih.gov
Comparative Mechanistic Studies of Lutein Palmitate Stearate and Other Lutein Forms
Differential Hydrolysis Kinetics of Various Lutein (B1675518) Esters
The hydrolysis of lutein esters is a prerequisite for the absorption of lutein, as primarily the free form is taken up by intestinal cells. This enzymatic cleavage is influenced by the nature of the fatty acids esterified to the lutein molecule. While specific kinetic data for the hydrolysis of lutein palmitate stearate (B1226849) is not extensively documented in scientific literature, general principles derived from studies on other lutein esters and similar compounds like retinyl esters can provide insights.
The rate of hydrolysis is dependent on the chain length and degree of saturation of the esterified fatty acids. Studies on the enzymatic hydrolysis of various esters by pancreatic lipase (B570770) have shown that the enzyme exhibits selectivity based on the fatty acid chain length. For instance, research on the hydrolysis of esters with different fatty acids indicates that pancreatic lipase activity can vary with the acyl chain length, with a preference for certain chain lengths over others.
In the context of lutein esters, it is plausible that a mixed ester like lutein palmitate stearate would have a unique hydrolysis profile compared to homogenous diesters such as lutein dipalmitate or lutein dimyristate. The presence of two different long-chain saturated fatty acids (palmitic acid, C16:0, and stearic acid, C18:0) may influence the enzyme's ability to access and cleave the ester bonds. Research has suggested a negative correlation between the chain length of fatty acids in dietary triglycerides and lutein bioaccessibility, which may be partly related to the efficiency of hydrolysis and subsequent micellarization. cambridge.org
Table 1: Factors Influencing the Hydrolysis Kinetics of Lutein Esters
| Factor | Influence on Hydrolysis Rate | Rationale |
| Enzyme Specificity | Pancreatic lipase and carboxyl ester lipase show substrate specificity. | The structure of the fatty acid can affect enzyme binding and catalytic activity. |
| Fatty Acid Chain Length | Can either increase or decrease the rate depending on the enzyme. | Optimal chain lengths exist for lipase activity; very long chains may hinder hydrolysis. |
| Degree of Saturation | Saturated fatty acids may be hydrolyzed at different rates than unsaturated ones. | The flexibility and conformation of the fatty acid chain can influence enzyme access. |
| Mixed vs. Homogenous Esters | Potentially different kinetics due to steric or conformational factors. | The presence of two different fatty acids may alter the molecule's interaction with the enzyme's active site. |
| Food Matrix | The surrounding food components can affect enzyme access to the ester. | Fats, fibers, and other components can either enhance or inhibit lipase activity. |
Comparisons of Enzymatic Processing of Lutein Esters versus Free Lutein
The enzymatic processing of lutein esters is fundamentally different from that of free lutein. Free lutein does not require hydrolysis and is directly available for incorporation into mixed micelles, which are essential for its transport to the intestinal wall for absorption. nih.gov In contrast, lutein esters must first undergo hydrolysis to release free lutein.
The key enzymes responsible for the hydrolysis of lutein esters in the small intestine are pancreatic lipase and carboxyl ester lipase (CEL). nih.govnih.gov Pancreatic lipase, which is a major enzyme in the digestion of dietary fats, has been shown to hydrolyze retinyl esters, and it is likely a primary enzyme for lutein ester hydrolysis as well. nih.govresearchgate.net CEL is another important enzyme with broad substrate specificity, capable of hydrolyzing cholesteryl esters, retinyl esters, and other lipid esters. nih.govnih.gov The concerted action of these enzymes is necessary for the efficient breakdown of lutein esters. nih.gov
The bioavailability of lutein from esters is a topic of ongoing research, with some studies suggesting it is comparable to or even greater than that of free lutein, while others find the opposite. nih.govtechnologynetworks.comnutraingredients-usa.com This discrepancy can often be attributed to differences in the formulation and the food matrix in which the lutein is delivered. For instance, the physical form of the supplement (e.g., oil-based vs. powder) can significantly impact its dissolution and subsequent enzymatic processing. technologynetworks.com
In vitro digestion models have demonstrated that after simulated digestion, lutein from esterified sources is found in its free form in the bioaccessible fraction, indicating that hydrolysis is a critical step for its availability for absorption. bohrium.com However, this hydrolysis is not always complete, which can limit the amount of free lutein available. nih.gov
Table 2: Comparison of Intestinal Processing of Free Lutein vs. Lutein Esters
| Processing Step | Free Lutein | Lutein Esters (e.g., this compound) |
| Initial State in Gut Lumen | Ready for micellarization | Requires enzymatic hydrolysis |
| Enzymatic Requirement | None for absorption | Pancreatic lipase, Carboxyl ester lipase |
| Key Limiting Factor | Solubilization into mixed micelles | Rate and extent of hydrolysis |
| Final Form for Absorption | Free lutein | Free lutein (after hydrolysis) |
Mechanistic Implications of Ester Structure on Bioaccessibility and Intestinal Processing (in vitro/animal models)
The structure of the lutein ester, particularly the nature of the attached fatty acids, has significant mechanistic implications for its bioaccessibility and subsequent intestinal processing. Bioaccessibility refers to the fraction of a compound that is released from the food matrix and becomes available for absorption.
Studies using in vitro digestion models and animal models have shown that the fatty acid composition of the diet can influence the bioaccessibility of lutein. Dietary fats rich in saturated fatty acids have been shown to lead to a higher bioavailability of lutein compared to those rich in monounsaturated and polyunsaturated fatty acids. cambridge.orgnih.gov This is thought to be due in part to the formation of smaller mixed micelles with saturated fatty acids, which can more efficiently solubilize the hydrophobic lutein. cambridge.orgnih.gov
The fatty acids esterified to lutein itself can also play a role. While direct comparisons of the bioaccessibility of different lutein esters are limited, it is hypothesized that esters with fatty acids that are more readily hydrolyzed and that promote the formation of stable mixed micelles would lead to greater lutein bioaccessibility. For this compound, being composed of two common saturated fatty acids, it is possible that its digestion products (free lutein, palmitic acid, and stearic acid) are efficiently incorporated into micelles.
Future Research Directions and Methodological Advancements
Elucidation of Specific Esterase/Lipase (B570770) Enzymes Responsible for Lutein (B1675518) Palmitate Stearate (B1226849) Hydrolysis
The bioavailability of lutein from its esterified forms is critically dependent on hydrolysis by digestive enzymes. While it is understood that pancreatic enzymes are involved, the precise identity and efficiency of the specific lipases and esterases responsible for cleaving the fatty acid chains from complex diesters like lutein palmitate stearate require more detailed investigation.
Research indicates that pancreatic lipase is a primary enzyme involved in the de-esterification of lutein esters. psu.eduresearchgate.net Studies using in vitro digestion models have attributed the hydrolysis of lutein esters in dairy products and other food matrices to pancreatic lipase, as it can accept substrates similar to those of cholesterol esterase. psu.edupsu.edu For instance, the efficiency of this enzymatic hydrolysis has been shown to range from 12-35% in milk and yogurt, with the rate being influenced by the fat content of the food matrix. psu.eduresearchgate.net Other research points to the role of carboxyl ester lipase (CEL), also known as bile salt-stimulated lipase, which has demonstrated activity in hydrolyzing various xanthophyll esters, including those of lutein, zeaxanthin (B1683548), and β-cryptoxanthin. rsc.org
However, the hydrolysis is often incomplete. researchgate.netscholarly.org Lipase from Candida rugosa and porcine pancreas have been used to hydrolyze lutein esters from marigold flowers, but with limited success, achieving yields of only 14% and 5% respectively over 48 hours. cabidigitallibrary.org This suggests that the type of fatty acid (e.g., palmitate vs. stearate) and its position on the lutein molecule may influence the reaction rate and specificity of different enzymes. rsc.org
Future research should focus on:
Enzyme Specificity: Identifying the full range of human pancreatic and intestinal brush border enzymes that can hydrolyze the specific ester bonds of palmitic acid and stearic acid from the lutein backbone.
Hydrolytic Efficiency: Quantifying the hydrolytic efficiency of these enzymes for mixed diesters compared to simple monoesters and homogenous diesters (e.g., lutein dipalmitate).
Influence of Food Matrix: Further exploring how different food components interact with and modulate the activity of these enzymes, ultimately affecting the liberation and absorption of free lutein.
Detailed Characterization of this compound Isomers and Their Distinct Biological Activities
This compound is not a single molecular entity but can exist as a mixture of isomers. These include regioisomers, where the palmitate and stearate moieties are attached to different hydroxyl groups on the lutein molecule, and stereoisomers of the parent lutein itself.
Lutein has two chiral centers at the C-3 and C-3' positions, leading to different spatial arrangements. The primary dietary form is (3R,3'R,6'R)-lutein. However, isomers like zeaxanthin ((3R,3'R)-β,β-carotene-3,3'-diol) and meso-zeaxanthin (B1235934) ((3R,3'S)-β,β-carotene-3,3'-diol) are also biologically relevant. oatext.comoatext.commdpi.com Furthermore, the esterification of fatty acids can occur at either the hydroxyl group on the β-end ring (position 3) or the ε-end ring (position 3'). Research on lutein monoesters in tritordeum grains revealed that in vivo enzyme-mediated esterification preferentially occurs on the hydroxyl group at the 3-position of the β-end ring. doi.org This suggests that for a mixed diester like this compound, specific regioisomers may be more common naturally or via enzymatic synthesis.
The biological activities of these distinct isomers are largely unknown. It is plausible that the specific location of the palmitate versus the stearate chain could influence the rate of hydrolysis, absorption, and subsequent tissue deposition. Future studies should aim to:
Isolate and Identify Isomers: Develop advanced chromatographic methods to separate and identify the specific regioisomers of this compound.
Compare Bioavailability: Conduct comparative bioavailability studies on purified isomers to determine if the position of the fatty acids affects absorption and metabolism. oatext.comoatext.comresearchgate.netresearchgate.net
Assess Biological Function: Investigate whether different isomers have unique affinities for transport proteins or differential effects on cellular functions in target tissues like the retina and brain.
Development of Novel Synthetic Pathways for Specific Lutein Ester Production
The production of specific, high-purity lutein esters like this compound is essential for research and potential commercial applications. While chemical synthesis is possible, enzymatic pathways are preferred as they offer a greener, more efficient, and highly specific alternative. nih.govrsc.orgrsc.org
Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), commercially known as Novozyme 435, are highly effective catalysts for the transesterification or acylation of lutein. researchgate.netnih.govresearchgate.netrcsi.science Researchers have successfully synthesized various lutein esters, including lutein palmitate and lutein stearate, by reacting lutein with fatty acid vinyl esters in organic solvents. researchgate.netnih.gov For example, an 85% conversion for lutein palmitate and an 84.4% conversion for lutein stearate have been achieved using a lipase-Pluronic conjugate catalyst. researchgate.net Other novel approaches have employed immobilized CALB on functionalized graphitic carbon nitride nanosheets or graphene-like mesoporous carbons, achieving esterification rates as high as 92-93%. nih.govrsc.orgacs.org
Future research in this area should concentrate on:
Sequential or Regiospecific Esterification: Designing multi-step enzymatic processes to control the addition of palmitic acid and stearic acid to specific hydroxyl groups on the lutein molecule, allowing for the production of single, pure regioisomers.
Solvent-Free Systems: Developing solvent-free reaction systems or using green solvents suitable for food and pharmaceutical applications to improve the sustainability of the synthesis process. nih.gov
Enzyme Engineering: Modifying lipases through protein engineering to enhance their specificity for particular fatty acids and improve reaction yields for mixed diesters.
| Catalyst | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Yield/Conversion | Reference |
| Novozyme 435 | Vinyl Palmitate | Toluene | 60 | 8 | 83% (dipalmitate) | rsc.orgresearchgate.net |
| Lipase-Pluronic Conjugate | Vinyl Palmitate | - | 50 | 12 | 85% | researchgate.net |
| Lipase-Pluronic Conjugate | Vinyl Stearate | - | - | - | 84.4% | researchgate.net |
| Novozyme 435 | Vinyl Decanoate (B1226879) | Methyl tert-butyl ether | - | 16 | 88% | nih.govresearchgate.net |
| CALB on g-C3N4-Ns | Succinic Anhydride | Dimethyl formamide | 50 | 60 | 92% | nih.govrsc.org |
| CALB on GMCs | Succinic Anhydride | - | 45 | 72 | 93.3% | acs.org |
| This table presents data for the enzymatic synthesis of various lutein esters, demonstrating the potential pathways applicable to this compound production. |
Investigation of this compound in Emerging Research Areas (e.g., neurobiology, non-ocular tissue deposition mechanisms)
While lutein's role in eye health is well-established, its importance in brain function is an exciting and emerging area of research. mdpi.comresearchgate.net Studies have shown that lutein is the predominant carotenoid in the human brain, preferentially accumulating in multiple regions, including those responsible for cognition, memory, and executive function. mdpi.comnutraingredients.com Research in both elderly adults and infants has linked higher lutein levels with improved cognitive performance and neural development. researchgate.netnih.govnih.gov
Lutein from dietary sources, including its ester forms, crosses the blood-brain barrier and is deposited in neural tissue. mdpi.com Studies on infant rhesus macaques have demonstrated that dietary lutein is deposited throughout the brain, with the highest concentrations found in the occipital cortex, the brain's visual processing center. nutraingredients.comnih.gov This suggests a critical role for lutein in the development and function of the central nervous system. mdpi.com Lutein is also found in other non-ocular tissues, such as adipose tissue and the liver. researchgate.netnih.gov
Future investigations should focus on:
Neuroprotective Mechanisms: Exploring how lutein, once absorbed from esters like this compound, exerts its effects in the brain, whether through antioxidant actions, anti-inflammatory properties, or modulation of cell signaling pathways. mdpi.comnutritionfacts.org
Deposition Dynamics: Investigating the half-life and turnover of lutein in different brain regions and how the specific fatty acids of this compound might influence its transport into and retention within neural and other non-ocular tissues. nutraingredients.com
Cognitive Outcomes: Conducting long-term studies to correlate the intake of specific lutein esters with measurable outcomes in cognitive function, learning, and memory across different age groups. nih.govlifeextension.com
Advanced Spectroscopic Techniques for In Situ Monitoring of Lutein Ester Transformations
Understanding the transformation of this compound—from its hydrolysis in the gut to its deposition in tissues—requires advanced analytical techniques that can monitor these processes in real-time and in situ. Raman spectroscopy has emerged as a powerful, non-invasive tool for this purpose. nih.govmdpi.com
Resonance Raman spectroscopy is particularly well-suited for studying carotenoids due to their conjugated double-bond system, which produces a strong and characteristic signal. mdpi.comtudublin.ie This technique can be used to detect and quantify carotenoids in complex biological environments like the skin, retina, and blood serum. nih.govmdpi.com Crucially, high-resolution Raman spectroscopy can differentiate between highly similar carotenoid structures, such as lutein and its isomer zeaxanthin, by detecting subtle shifts in their principal Raman peaks. mdpi.compnas.org For example, the main C=C vibration peak for zeaxanthin appears at 1,528 cm⁻¹, while for lutein it is at 1,532 cm⁻¹. pnas.org
Future applications of these techniques could include:
Monitoring Hydrolysis: Using Raman spectroscopy to monitor the enzymatic hydrolysis of this compound in simulated digestion models, providing real-time data on the rate of conversion to free lutein.
Cellular Uptake and Trafficking: Employing confocal resonance Raman microscopy to visualize the uptake and subcellular localization of lutein within cells after being delivered in its esterified form.
Integration of Omics Technologies for Comprehensive Mechanistic Understanding
To gain a holistic view of the biological impact of this compound, future research must integrate various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govfrontiersin.org This systems-biology approach, sometimes termed "foodomics," can reveal the complex interplay between lutein intake and metabolic and signaling pathways. nih.govnih.gov
Transcriptomics and Proteomics: These technologies can identify how lutein, absorbed from its esters, influences gene and protein expression. Studies in chickens have shown that dietary lutein affects the expression of genes involved in lipid metabolism and oxidative stress in the liver. frontiersin.org Proteomics can further identify the specific proteins involved in the transport and binding of lutein in tissues. nih.gov
Metabolomics: This approach analyzes the global profile of small-molecule metabolites in a biological sample. creative-proteomics.com Metabolomic studies can map the metabolic pathways influenced by lutein. creative-proteomics.com For example, research on human infant brain tissue found that lutein concentration positively correlated with metabolites in lipid pathways, amino acid neurotransmitters, and the antioxidant homocarnosine, suggesting a role in modulating metabolic pathways essential for neuronal development. researchgate.netnih.gov
By integrating these omics datasets, future research can:
Build Mechanistic Models: Construct comprehensive models of how lutein from esters like this compound is absorbed, metabolized, and utilized by the body.
Identify Novel Biomarkers: Discover new genetic, protein, or metabolic biomarkers that reflect an individual's response to lutein supplementation. nih.govfrontiersin.org
Uncover New Biological Roles: Elucidate previously unknown functions of lutein by observing its widespread effects on gene expression and metabolic networks throughout the body. mdpi.comugent.be
Q & A
Basic Research Questions
Q. What are the optimal methods for extracting lutein palmitate stearate from biological matrices for analytical quantification?
- Methodological Answer : The Bligh-Dyer method is highly effective for lipid extraction, utilizing a chloroform-methanol-water solvent system (1:2:0.8 v/v) to homogenize tissues. This ensures complete lipid solubilization while avoiding degradation. After homogenization, phase separation is achieved by adjusting the solvent ratio (final 2:2:1.8 v/v chloroform-methanol-water), yielding a purified chloroform layer containing lutein esters . Modifications may include adding antioxidants (e.g., BHT) to prevent carotenoid oxidation during extraction.
Q. How can researchers distinguish this compound from structurally similar carotenoid esters during chromatographic analysis?
- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is recommended for separating palmitate (C16) and stearate (C18) esters. Critical parameters include:
- Column : Polar stationary phase (e.g., BPX-70 or equivalent).
- System Suitability : Resolution ≥3.0 between methyl palmitate and stearate peaks, validated using USP-compliant standards .
- Relative Retention Times : Methyl palmitate (0.9) and stearate (1.0) serve as reference markers . For HPLC, reverse-phase C30 columns with acetonitrile/methyl tert-butyl ether gradients improve separation of carotenoid esters .
Q. What methodological considerations are critical when quantifying this compound using HPLC-UV/ELSD systems?
- Methodological Answer : Key factors include:
- Detection Wavelength : 450 nm for UV detection (optimal for carotenoids).
- Mobile Phase : Gradients of acetonitrile/methanol/water with 0.1% formic acid to enhance peak sharpness.
- Calibration : Use purified this compound (CAS 79313-82-9) with HPLC-ELSD for quantification, as ELSD responds uniformly to non-chromophoric esters .
Advanced Research Questions
Q. What experimental strategies can resolve conflicting data regarding the thermal stability of this compound in different solvent systems?
- Methodological Answer : Conduct controlled stability studies using:
- Thermogravimetric Analysis (TGA) : To assess decomposition temperatures under nitrogen/air atmospheres.
- Accelerated Aging Tests : Expose samples to 40–60°C for 4–8 weeks, monitoring degradation via HPLC.
- Solvent Polarity : Compare stability in polar (ethanol) vs. non-polar (hexane) solvents, as ester hydrolysis rates vary with solvent dielectric constants .
Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to differentiate between palmitate and stearate moieties in lutein diesters?
- Methodological Answer : Use NMR to exploit chemical shift differences in carbonyl (C=O) and methylene (CH) groups:
- Palmitate : C=O at ~173 ppm; terminal CH at ~14 ppm.
- Stearate : Additional CH groups (~29–32 ppm).
- Sample Preparation : Dissolve in deuterated chloroform (CDCl) with 600 MHz+ spectrometers for high resolution. Solid-state NMR (ssNMR) can further resolve crystalline packing differences, as demonstrated for lead palmitate/stearate systems .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in this compound synthesis when using mass spectrometry data?
- Methodological Answer : Apply multivariate analysis:
- Principal Component Analysis (PCA) : To identify outliers in MS/MS fragmentation patterns.
- Relative Standard Deviation (RSD) : Acceptable RSD ≤6% for palmitate/stearate ratios across batches, per USP guidelines .
- Calibration Curves : Use internal standards (e.g., deuterated fatty acids) to normalize ion suppression effects in ESI-MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights of this compound across studies?
- Methodological Answer : Variations arise from:
- Isomeric Forms : Lutein (3R,3'R,6'R) vs. meso-forms may alter esterification sites.
- Analytical Techniques : MALDI-TOF MS provides accurate mass (theoretical CHO: 1109.8 Da), while GC-MS may misidentify due to fragmentation .
- Resolution : High-resolution mass spectrometers (HRMS) with ≤5 ppm accuracy are essential for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
